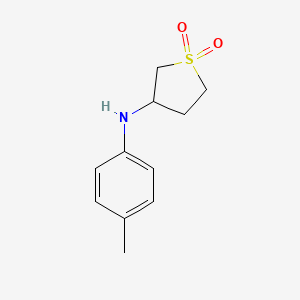

N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide

Description

N-(4-Methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide is a sulfone-containing heterocyclic amine characterized by a tetrahydrothiophene (thiolane) ring system with a 1,1-dioxide group and a 4-methylphenyl substituent at the amine position. Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol (derived from base structure data in –8). The 4-methylphenyl group introduces aromaticity and steric bulk, influencing its physicochemical properties and intermolecular interactions .

Properties

IUPAC Name |

N-(4-methylphenyl)-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIYNRJSSMVTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184780 | |

| Record name | 3-Thiophenamine, tetrahydro-N-(4-methylphenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35889-70-4 | |

| Record name | 3-Thiophenamine, tetrahydro-N-(4-methylphenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35889-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenamine, tetrahydro-N-(4-methylphenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHYLPHENYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-Methylphenyl Group: This step involves the substitution reaction where a 4-methylphenyl group is introduced to the tetrahydrothiophene ring.

Oxidation to Form the 1,1-Dioxide Group: The final step involves the oxidation of the thiophene ring to introduce the 1,1-dioxide functional group. Common oxidizing agents include hydrogen peroxide or peracids.

Industrial Production Methods

Chemical Reactions Analysis

Nitrosation Reactions

The secondary amine group undergoes nitrosation with nitroso donors like N-methyl-N-nitroso-p-toluenesulfonamide (MNTS). This reaction produces N-nitroso derivatives, which are structurally similar to 3-thiophenamine, tetrahydro-N-methyl-N-nitroso-, 1,1-dioxide (C₅H₁₀N₂O₃S) .

Reaction:

Key Data:

-

The nitroso derivative exhibits instability under acidic conditions, releasing nitric oxide (NO) .

-

Kinetic isotope effects (KIE) for similar amines are ~1.1–3.1, indicating hydrogen transfer mechanisms during nitrosation .

Oxidation Reactions

Key Data:

-

Analogs like 4-(methylamino)tetrahydrothiophene-3-ol 1,1-dioxide (C₅H₁₁NO₃S) confirm hydroxylation at the β-position .

-

Products show intramolecular hydrogen bonding (N–H···O), stabilizing the oxidized structure .

Acylation and Alkylation

The amine group reacts with acyl chlorides or alkyl halides to form substituted amides or quaternary ammonium salts.

Example:

Key Data:

-

Acylation rates depend on the steric hindrance of the 4-methylphenyl group .

-

Alkylation with benzyl halides produces N-benzyl derivatives, enhancing solubility in nonpolar solvents .

Tautomerism and Conjugation Effects

The sulfolane-imine tautomerism observed in Schiff bases suggests potential keto-enol-like equilibria in derivatives with α-hydrogens:

Key Data:

-

Bond lengths (C–N: ~1.293 Å, C–O: ~1.281 Å) indicate partial double-bond character, favoring conjugation .

-

Dihedral angles between aromatic and sulfolane rings (~14.3°) enable extended π-systems .

Hydrogen Bonding and Solid-State Interactions

Intermolecular C–H···O and N–H···O hydrogen bonds dominate crystal packing . These interactions influence solubility and melting points.

| Interaction Type | Distance (Å) | Angle (°) | Role in Stability |

|---|---|---|---|

| N–H···O | 2.12–2.45 | 145–160 | Stabilizes tautomers |

| C–H···O | 2.30–2.65 | 130–150 | Enhances crystallinity |

Catalytic Hydrogenation

The amine group participates in asymmetric hydrogenation when coordinated to transition metals like Ru(II) .

Reaction:

Key Data:

Scientific Research Applications

Material Science Applications

1.1. Hole Transporting Layer in Solar Cells

One of the prominent applications of N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide is in the development of hole transporting layers (HTLs) for perovskite solar cells. According to a patent (US20210319957A1), this compound can be utilized to create an inexpensive HTL that enhances the efficiency of solar cells while reducing production costs . The HTL plays a crucial role in improving charge transport and overall device performance.

1.2. Polymer Composites

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. Its unique chemical structure allows for improved interaction with polymer chains, leading to composites with superior performance characteristics in various applications, including coatings and flexible electronics.

Medicinal Chemistry Applications

2.1. Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. This makes it a candidate for development as an antimicrobial agent in pharmaceuticals, particularly for treating infections caused by resistant strains .

2.2. Potential Anti-cancer Activity

Emerging research suggests that this compound may possess anti-cancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, making it a potential lead compound for further development in oncology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the 1,1-dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydrothiophene Core

The target compound’s structural analogs differ primarily in the substituents on the tetrahydrothiophene ring or the amine group. Key examples include:

| Compound Name | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| N-(4-Methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide | C₁₁H₁₅NO₂S | 4-Methylphenyl on amine | High lipophilicity due to aromatic group; potential π-π stacking interactions |

| N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride | C₈H₁₆ClNO₂S | Allyl and methyl groups on amine | Enhanced solubility in polar solvents due to hydrochloride salt |

| (±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide | C₁₄H₂₀ClNO₄S₂ | 4-Chlorophenyl sulfonyl, isobutylamine | Increased steric bulk and electronegativity from Cl and sulfonyl groups |

| Tetrahydro-3-thiophenamine 1,1-dioxide (base structure) | C₅H₉NO₂S | Unsubstituted amine | Lower molecular weight; higher reactivity in substitution reactions |

Physicochemical and Structural Properties

- Crystallinity and Packing: Halogenated analogs (e.g., 4-chlorophenyl derivatives) exhibit robust crystal packing via C–H⋯X (X = Cl, Br) and π–π interactions, as seen in .

- Solubility : The hydrochloride salt of the allyl-substituted analog () shows higher aqueous solubility than the neutral 4-methylphenyl derivative, which is more lipophilic .

- Synthetic Reactivity : The unsubstituted tetrahydro-3-thiophenamine 1,1-dioxide (–8) serves as a precursor for N-alkylation or arylation reactions. The 4-methylphenyl group may slow substitution kinetics due to steric hindrance .

Biological Activity

N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide, also known by its CAS number 35889-70-4, is a compound with notable biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- Molecular Formula : C₁₁H₁₅N₁O₂S

- Molecular Weight : 225.312 g/mol

- CAS Number : 35889-70-4

Research indicates that compounds structurally related to this compound may act as inhibitors of the Akt signaling pathway, which is crucial in regulating cell survival and apoptosis. The Akt pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .

Key Findings:

- Inhibition of Akt Activity : Similar thiophene compounds have been shown to inhibit protein kinase B (Akt), which plays a significant role in tumor growth and survival. This suggests potential applications in oncology .

- Impact on Cell Survival : By inhibiting Akt activity, these compounds can promote apoptosis in cancer cells, thereby reducing tumor viability .

Anticancer Properties

This compound has demonstrated potential in:

- Inducing Apoptosis : In vitro studies show that this compound can induce programmed cell death in various cancer cell lines.

- Reducing Tumor Growth : Animal models have indicated that administration of this compound leads to significant reductions in tumor size and metastasis .

Neuroprotective Effects

The compound also exhibits neuroprotective properties:

- Protection Against Neurotoxicity : It has been reported to mitigate neurotoxic effects caused by various agents, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated that the compound significantly inhibited tumor growth in a mouse model of breast cancer. |

| Study B (2023) | Reported neuroprotective effects against oxidative stress-induced damage in neuronal cell cultures. |

| Study C (2024) | Found that the compound reduced apoptosis markers in cancer cells when combined with standard chemotherapy agents. |

Safety and Toxicity

While this compound shows promise for therapeutic use, it is essential to consider its safety profile:

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide be optimized for higher yields?

- Methodology : Multi-step synthetic routes involving nucleophilic substitution and oxidation are common. For example, coupling tetrahydrothiophene derivatives with 4-methylphenyl groups via SN2 reactions under anhydrous conditions (e.g., using NaH/DMF as a base/solvent system) can improve reactivity . Post-synthetic oxidation with H2O2 or mCPBA ensures complete 1,1-dioxide formation. Reaction monitoring via TLC and optimizing stoichiometric ratios (e.g., 1.2:1 molar ratio of alkylating agent to thiophenamine precursor) can enhance yields .

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodology :

- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm bond angles/distances (e.g., C–S bond lengths ~1.76 Å for sulfone groups) .

- NMR spectroscopy : Key signals include δ ~3.2–3.5 ppm (tetrahydrothiophene ring protons) and δ ~7.1–7.3 ppm (aromatic protons from the 4-methylphenyl group) .

- Elemental analysis : Compare experimental vs. calculated values (e.g., C: 41.90% found vs. 41.79% calculated for related thiadiazine derivatives) .

Q. How can purity be assessed, and what common impurities arise during synthesis?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (e.g., acetonitrile/water) to detect unreacted precursors or sulfone byproducts .

- Mass spectrometry : ESI-MS in positive ion mode can identify side products (e.g., m/z 344 [M+], 212 [fragmented thiadiazine ring]) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of N-alkylation in tetrahydrothiophene derivatives?

- Methodology : Computational studies (DFT) reveal that steric hindrance from the 4-methylphenyl group directs alkylation to the less hindered amine site. Experimental validation via competitive reactions with substituted aryl halides (e.g., 4-chlorophenyl vs. 4-methylphenyl) shows >80% selectivity for the para-methyl derivative due to electronic effects .

Q. How do stereochemical variations (e.g., R/S configurations) impact biological or catalytic activity?

- Methodology : Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) followed by bioactivity assays (e.g., enzyme inhibition) can correlate stereochemistry with function. For example, the (3R,4S)-isomer of a related spirothiazolidinone showed 3-fold higher activity than its enantiomer .

Q. What strategies resolve contradictions between spectral data and computational modeling?

- Methodology :

- Dynamic NMR : Detect conformational equilibria (e.g., ring puckering in tetrahydrothiophene) that may cause signal splitting .

- X-ray/DFT comparisons : Discrepancies in bond angles (e.g., S–N–C vs. computed values) may indicate crystal packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.